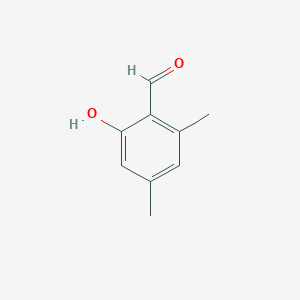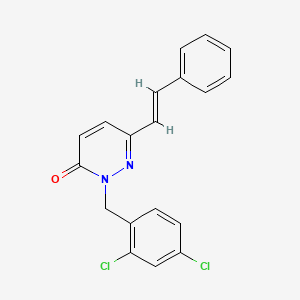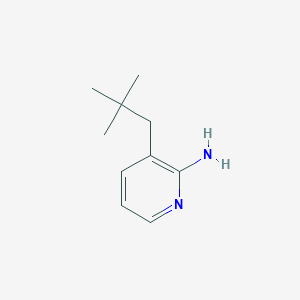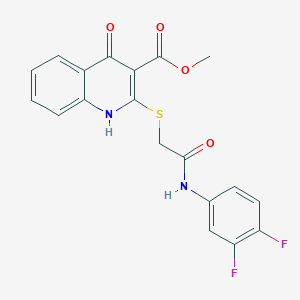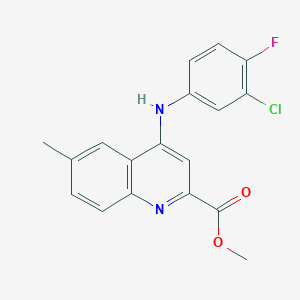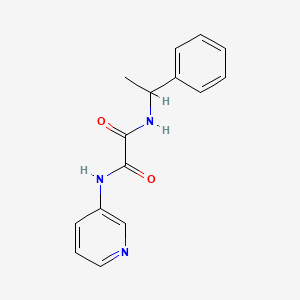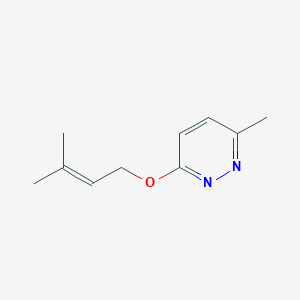
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine is a heterocyclic compound with a pyridazine ring. It is a versatile intermediate in the synthesis of various organic compounds. This compound has been widely used in scientific research and has shown promising results in various applications.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine is not well understood. However, it is believed to exert its biological activity by modulating various signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and physiological effects:
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to exert various biochemical and physiological effects such as:
1. Inhibition of pro-inflammatory cytokines: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Induction of apoptosis: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
3. Inhibition of microbial growth: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of using 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine in lab experiments are:
Advantages:
1. It is a versatile intermediate in the synthesis of various organic compounds.
2. It exhibits promising biological activity in various applications.
3. It is readily available and relatively inexpensive.
Limitations:
1. The exact mechanism of action is not well understood.
2. It may exhibit cytotoxicity at high concentrations.
3. Its efficacy may vary depending on the experimental conditions.
Orientations Futures
There are several future directions that can be pursued in the research of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine, such as:
1. Optimization of synthesis method: The synthesis method can be optimized to improve the yield and purity of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine.
2. Identification of the mechanism of action: Further studies are needed to identify the exact mechanism of action of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine.
3. Development of novel derivatives: Novel derivatives of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine can be synthesized and evaluated for their biological activity.
4. In vivo studies: In vivo studies are needed to evaluate the efficacy and safety of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine.
5. Clinical trials: Clinical trials can be conducted to evaluate the therapeutic potential of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine in various diseases.
Méthodes De Synthèse
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine can be synthesized by reacting 3-methylpyridazine-6-carboxylic acid with 3-methylbut-2-en-1-ol in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine as a white solid.
Applications De Recherche Scientifique
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been widely used in scientific research as an intermediate in the synthesis of various organic compounds. It has also shown promising results in various applications such as:
1. Anti-inflammatory activity: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to exhibit anti-inflammatory activity in various in vitro and in vivo studies.
2. Anticancer activity: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been shown to exhibit anticancer activity against various cancer cell lines.
3. Antimicrobial activity: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
3-methyl-6-(3-methylbut-2-enoxy)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)6-7-13-10-5-4-9(3)11-12-10/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHDPRNUMPFID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)


